METHYL 5-CYANO-2-NAPHTHOATE chemical properties
METHYL 5-CYANO-2-NAPHTHOATE chemical properties
An In-Depth Technical Guide to METHYL 5-CYANO-2-NAPHTHOATE
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of Methyl 5-cyano-2-naphthoate, a key organic intermediate. It is intended for researchers, chemists, and professionals in the fields of drug development, materials science, and fine chemical synthesis. This guide moves beyond a simple recitation of facts to offer insights into the compound's reactivity, synthetic utility, and safe handling, grounded in established chemical principles.
Molecular Identification and Core Properties
Methyl 5-cyano-2-naphthoate is a bifunctional molecule featuring a naphthalene core substituted with a cyano group and a methyl ester group. This specific arrangement of functional groups makes it a valuable building block for constructing more complex polycyclic aromatic systems.
Caption: Chemical structure of Methyl 5-cyano-2-naphthoate.
The compound's identity is defined by the following key parameters, which are crucial for database searches, regulatory compliance, and analytical characterization.
| Identifier | Value | Source |
| IUPAC Name | methyl 5-cyanona-phthalene-2-carboxylate | N/A |
| CAS Number | 91804-23-8 | [1] |
| Molecular Formula | C₁₃H₉NO₂ | [1] |
| Molecular Weight | 211.22 g/mol | [1] |
| SMILES | O=C(OC)C1=CC=C2C(C#N)=CC=CC2=C1 | [1] |
| MDL Number | MFCD08275022 | [1] |
Physicochemical and Spectroscopic Profile
Experimental data on the physical properties of Methyl 5-cyano-2-naphthoate is not extensively published. However, its characteristics can be inferred from its structure and data on analogous compounds.
| Property | Value | Remarks |
| Appearance | Expected to be a white to off-white solid. | Based on similar naphthalene derivatives like Methyl 2-naphthoate.[2] |
| Melting Point | Not specified. | For comparison, Methyl 2-naphthoate melts at 71-74 °C.[2] |
| Boiling Point | Not specified. | N/A |
| Solubility | Expected to be insoluble in water, soluble in common organic solvents (e.g., ethers, chloroform, DMF). | General property of nonpolar aromatic esters.[2] |
Spectroscopic Signatures
The structural features of Methyl 5-cyano-2-naphthoate give rise to a predictable spectroscopic profile, essential for reaction monitoring and quality control.
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¹H NMR: The proton spectrum will be dominated by signals in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the six protons on the naphthalene ring. The specific splitting patterns (doublets, triplets, or doublet of doublets) are dictated by their positions relative to each other and the electron-withdrawing substituents. A sharp singlet for the methyl ester protons (-OCH₃) is expected in the upfield region, likely around δ 3.9-4.1 ppm.
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¹³C NMR: The carbon spectrum will show distinct signals for the two quaternary carbons of the ester (C=O, ~166 ppm) and the nitrile (C≡N, ~118 ppm). The ten carbons of the naphthalene ring will appear in the aromatic region (~125-135 ppm). The methyl carbon of the ester will be found significantly upfield (~52 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum provides clear confirmation of the key functional groups. A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. Another strong absorption around 1710-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the ester. Additional bands will be present for C-O stretching and aromatic C-H and C=C vibrations.
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Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (211.22). Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Chemical Reactivity and Synthetic Pathways
The reactivity of Methyl 5-cyano-2-naphthoate is governed by its three primary components: the nitrile, the ester, and the aromatic ring.
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Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), providing a route to aminomethyl-substituted naphthalenes.
-
Ester Group: Susceptible to saponification (base-catalyzed hydrolysis) to yield the corresponding carboxylate salt. It can undergo transesterification in the presence of other alcohols and a catalyst.
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Naphthalene Ring: The electron-withdrawing nature of the cyano and ester groups deactivates the ring towards electrophilic aromatic substitution. Any substitution reactions would be directed to specific positions based on the combined directing effects of the existing groups.
Proposed Synthetic Workflow
A logical and industrially relevant synthesis of Methyl 5-cyano-2-naphthoate can be designed starting from a readily available naphthalene precursor. A common strategy for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction , which utilizes a diazonium salt intermediate.
Caption: Proposed workflow for the synthesis of Methyl 5-cyano-2-naphthoate.
Exemplary Experimental Protocol (Hypothetical)
This protocol is a conceptual illustration based on standard organic chemistry procedures.[3][4][5]
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Esterification: 5-Amino-2-naphthoic acid is dissolved in excess methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for several hours until TLC analysis indicates the consumption of the starting material.[5] The solvent is then removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield Methyl 5-amino-2-naphthoate.
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Diazotization: The resulting amino ester is suspended in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The reaction is stirred for 30-60 minutes to ensure complete formation of the diazonium salt.
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Cyanation (Sandmeyer Reaction): In a separate flask, a solution of copper(I) cyanide (CuCN) is prepared. The cold diazonium salt solution is then slowly added to the CuCN solution.[4] Effervescence (release of N₂ gas) is typically observed. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
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Work-up and Purification: The mixture is extracted with an appropriate organic solvent. The combined organic layers are washed to remove residual copper salts, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure Methyl 5-cyano-2-naphthoate.
Applications in Research and Development
As a specialized organic intermediate, Methyl 5-cyano-2-naphthoate is not typically an end-product but rather a critical precursor for high-value molecules. Its utility is analogous to related isomers used in various fields.[6]
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Pharmaceutical Synthesis: The naphthalene scaffold is a privileged structure in medicinal chemistry. The cyano and ester groups serve as versatile handles for elaboration into a wide range of functional groups, enabling the synthesis of novel drug candidates.
-
Materials Science: It serves as a building block for creating novel dyes, fluorescent probes, and optical brighteners.[6] The extended π-system of the naphthalene core, when further functionalized, can be tailored for applications in organic electronics, such as organic light-emitting diodes (OLEDs).[6]
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Agrochemicals: Substituted naphthalenes are also investigated for potential use in the agrochemical industry.
Safety, Handling, and Storage
While specific toxicological data for Methyl 5-cyano-2-naphthoate is not available, a cautious approach based on its chemical class is mandatory. Compounds containing cyano groups are potentially toxic, and aromatic esters can be irritants.[7]
| Hazard Class | Precautionary Statement | Basis |
| Eye Irritation | H319: Causes serious eye irritation. | Common for aromatic esters and nitriles.[7] |
| Skin Irritation | H315: Causes skin irritation. | Common for related compounds.[7] |
| Respiratory Irritation | H335: May cause respiratory irritation. | Potential hazard for fine powders or dusts.[7] |
| Acute Toxicity | Handle with care due to the cyano group. | General precaution for organic nitriles. |
Recommended Laboratory Practices
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Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[8][9] Avoid generating dust. Prevent contact with skin, eyes, and clothing by wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[2][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated containers should be treated as hazardous waste.
This guide provides a foundational understanding of Methyl 5-cyano-2-naphthoate, highlighting its chemical properties and synthetic potential from the perspective of an application scientist. By understanding its structure, reactivity, and safety considerations, researchers can effectively and safely leverage this compound in their synthetic endeavors.
References
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PrepChem.com. Synthesis of Methyl 6-hydroxy-2-naphthoate. [Link]
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ResearchGate. Highly Efficient Synthesis and Chemical Separation of 5-Amino- and 7-Amino-4-hydroxy-2-naphthoic Acids. [Link]
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Chemos GmbH&Co.KG. Safety Data Sheet: Methyl cyanoacetate. [Link]
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PubChem - NIH. Methyl 5-cyano-2-methylpentanoate. [Link]
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